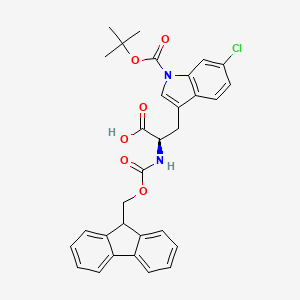
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-6-chloro-1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-6-chloro-1H-indol-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) protecting group. These protecting groups are commonly used in peptide synthesis to protect amino acids from undesired reactions. The compound also contains a chloroindole moiety, which is significant in medicinal chemistry due to its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-6-chloro-1H-indol-3-yl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Boc Protection: The indole nitrogen is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base.
Coupling Reaction: The protected amino acid is then coupled with the chloroindole derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive protection and deprotection steps efficiently. The use of high-throughput techniques and optimization of reaction conditions would be crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: The chloro group in the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of peptides and other complex organic molecules. The protecting groups (Fmoc and Boc) are crucial for selective reactions.
Biology
In biological research, the compound can be used to study enzyme-substrate interactions, particularly those involving proteases that cleave peptide bonds.
Medicine
The chloroindole moiety is of interest in medicinal chemistry for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs and in the synthesis of complex molecules for research and development.
Wirkmechanismus
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-6-chloro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The Fmoc and Boc groups protect the amino and indole groups, respectively, allowing selective reactions to occur. The chloroindole moiety can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid: Similar structure but without the chloro group.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)propanoic acid: Similar structure with the chloro group at a different position.
Uniqueness
The presence of both Fmoc and Boc protecting groups in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-6-chloro-1H-indol-3-yl)propanoic acid makes it unique for selective peptide synthesis. The chloroindole moiety adds to its potential biological activity, making it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C31H29ClN2O6 |
|---|---|
Molekulargewicht |
561.0 g/mol |
IUPAC-Name |
(2R)-3-[6-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C31H29ClN2O6/c1-31(2,3)40-30(38)34-16-18(20-13-12-19(32)15-27(20)34)14-26(28(35)36)33-29(37)39-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,15-16,25-26H,14,17H2,1-3H3,(H,33,37)(H,35,36)/t26-/m1/s1 |
InChI-Schlüssel |
JGMDSYZCVWVJPL-AREMUKBSSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















